molecular formula C10H12ClNO B1605478 4-chloro-N-propan-2-ylbenzamide CAS No. 7461-41-8

4-chloro-N-propan-2-ylbenzamide

Cat. No.: B1605478
CAS No.: 7461-41-8
M. Wt: 197.66 g/mol
InChI Key: MWWJUXGMIOUFOP-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold in Synthetic Organic Chemistry

The benzamide scaffold is a privileged structure in synthetic organic chemistry, serving as a cornerstone for the development of a vast array of functional molecules. This structural motif, consisting of a benzene (B151609) ring attached to an amide group, is a key feature in numerous compounds with significant applications in medicinal chemistry and materials science. The versatility of the benzamide core allows for straightforward chemical modifications at various positions, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. General methods for synthesizing benzamides, such as the Schotten-Baumann reaction involving the acylation of an amine with a benzoyl chloride, are well-established and widely utilized in academic and industrial laboratories. youtube.com Furthermore, novel synthetic strategies are continuously being developed to access benzamide derivatives with greater efficiency and structural diversity. nih.gov

Significance of N-Alkylbenzamide Derivatives in Chemical Science

N-alkylbenzamide derivatives, a specific subset of the broader benzamide family, are of considerable interest in chemical science due to their diverse biological activities. The nature of the N-alkyl substituent can profoundly influence the pharmacological and physicochemical properties of the molecule. Researchers have extensively explored these derivatives, leading to the discovery of compounds with applications as antitumor agents, anti-inflammatory molecules, and inhibitors of enzymes like soluble epoxide hydrolase (sEH). nih.govacs.org The synthesis of N-substituted benzamides is a focal point of many research programs, with studies often exploring how different alkyl groups impact biological efficacy and target specificity. researchgate.net The investigation of these derivatives continues to be a vibrant area of research, contributing to the development of new therapeutic agents and chemical probes.

Research Objectives and Scope of Academic Inquiry for the Compound

The current lack of data on 4-chloro-N-propan-2-ylbenzamide presents a clear opportunity for academic inquiry. The primary research objective would be the systematic investigation of its fundamental chemical and physical properties. A comprehensive study would encompass the development and optimization of a reliable synthetic route, followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Subsequent research could then explore the potential biological activities of the compound, guided by the known applications of other N-alkylbenzamide derivatives. This could involve screening for anticancer, antimicrobial, or enzyme inhibitory activities. Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and guide experimental work. The scope of inquiry would be to establish a foundational body of knowledge for this compound, thereby filling the existing gap in the scientific literature and potentially uncovering novel applications.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name4-chloro-N-(propan-2-yl)benzamide
CAS Number7461-32-7
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
InChI KeyDDUFHCYDQKMFQD-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass197.0607415
Monoisotopic Mass197.0607415
Topological Polar Surface Area29.1 Ų
Heavy Atom Count13
Formal Charge0
Complexity194
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Note: The data in Table 2 is computationally predicted and has not been experimentally verified in published literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-propan-2-ylbenzamide
Source PubChem
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InChI

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJUXGMIOUFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225594
Record name Benzamide, p-chloro-N-isopropyl-
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-41-8
Record name 4-Chloro-N-(1-methylethyl)benzamide
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Record name Benzamide, p-chloro-N-isopropyl-
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Record name Benzamide, p-chloro-N-isopropyl-
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Record name 4-Chloro-N-isopropylbenzamide
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Synthetic Methodologies and Reaction Pathways for 4 Chloro N Propan 2 Ylbenzamide

Classical Amidation Approaches and Optimization Strategies

Traditional methods for the synthesis of 4-chloro-N-propan-2-ylbenzamide primarily rely on the formation of an amide bond between a 4-chlorobenzoic acid derivative and propan-2-amine. These techniques are well-established and widely used in organic synthesis.

Acid Chloride/Amine Coupling Procedures

A cornerstone of amide synthesis is the reaction between an acid chloride and an amine. commonorganicchemistry.comfishersci.co.uk In this case, 4-chlorobenzoyl chloride is reacted with propan-2-amine. This reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The presence of a suitable base, like triethylamine (B128534) (TEA) or pyridine (B92270), is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product. commonorganicchemistry.comfishersci.co.uk

The general procedure involves dissolving the amine in the chosen solvent, followed by the addition of the base and then the dropwise addition of the acid chloride. fishersci.co.uk The reaction is often stirred for several hours to ensure completion. fishersci.co.ukgoogle.com Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent. google.comhud.ac.uk

ReagentsSolventBaseConditionsYield
4-chlorobenzoyl chloride, propan-2-amineDichloromethaneTriethylamineRoom Temperature, several hoursGood
4-chlorobenzoyl chloride, propan-2-amineTetrahydrofuranPyridine0°C to Room TemperatureGood

This table presents typical conditions for the acid chloride/amine coupling method.

Carbodiimide-Mediated Coupling for Amide Formation

Carbodiimide-mediated coupling is another widely employed method for forming amide bonds, particularly when starting from the carboxylic acid, 4-chlorobenzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate the carboxylic acid. The activated species then readily reacts with propan-2-amine to form the desired amide.

The reaction is typically carried out in aprotic solvents like DMF or DCM. Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is included to improve reaction rates and suppress side reactions. fishersci.co.uk The general protocol involves dissolving the carboxylic acid in the solvent, adding the coupling reagent and additive, followed by the amine. The reaction mixture is then stirred at room temperature for a specified period.

Carboxylic AcidAmineCoupling ReagentSolventConditions
4-chlorobenzoic acidpropan-2-amineEDCI/HOBtDMFRoom Temperature, 12-24 hours
4-chlorobenzoic acidpropan-2-amineDCCDCM0°C to Room Temperature

This table outlines common conditions for carbodiimide-mediated amidation.

Mixed Anhydride (B1165640) Methodologies

The mixed anhydride method provides an alternative route to activate the carboxylic acid for amidation. highfine.com This technique involves the reaction of the carboxylic acid, in this case, 4-chlorobenzoic acid, with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. researchgate.netgoogle.com This forms a mixed anhydride intermediate.

This activated intermediate is then reacted in situ with propan-2-amine to yield this compound. This method is valued for its rapid reaction times and generally good yields. highfine.com The choice of chloroformate can influence the reaction's success, with isobutyl chloroformate often providing higher yields. highfine.com

Advanced and Green Synthetic Protocols

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in chemical research. This has led to advanced protocols for the synthesis of amides like this compound.

Metal-Catalyzed Amidation Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. nih.govresearchgate.net These methods can be applied to the synthesis of this compound, typically by coupling an aryl halide (4-chlorobromobenzene or 4-chloroiodobenzene) with propan-2-amine in the presence of a palladium catalyst and a suitable ligand. nih.govbeilstein-journals.org

These reactions offer the advantage of proceeding under relatively mild conditions and exhibit a broad substrate scope. researchgate.netnih.gov The catalytic system usually consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine-based ligand, like Xantphos. beilstein-journals.org A base, such as cesium carbonate or potassium carbonate, is also required. beilstein-journals.org

Aryl HalideAmineCatalyst System (Palladium Source / Ligand)BaseSolvent
4-chlorobromobenzenepropan-2-aminePd(OAc)2 / XantphosCs2CO3Dioxane
4-chloroiodobenzenepropan-2-aminePd2(dba)3 / Buchwald ligandK2CO3Toluene

This table illustrates representative conditions for palladium-catalyzed amidation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.netnih.gov The synthesis of this compound can be significantly expedited using this technology.

For instance, the classical acid chloride/amine coupling can be performed under microwave irradiation, drastically reducing the reaction time from hours to minutes. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions can also benefit from microwave heating, improving reaction yields and efficiency. nih.gov This "green chemistry" approach offers a more sustainable and time-efficient alternative to conventional heating methods. nih.govresearchgate.net

Reaction TypeReactantsSolventMicrowave Conditions
Acid Chloride/Amine Coupling4-chlorobenzoyl chloride, propan-2-amineDMF100-150°C, 5-15 minutes
Palladium-Catalyzed Coupling4-chlorobromobenzene, propan-2-amine, Pd catalyst/ligandToluene120-180°C, 10-30 minutes

This table shows typical parameters for microwave-assisted synthesis.

Solvent-Free and Aqueous Medium Synthesis Strategies

Solvent-free and aqueous-based synthetic routes are at the forefront of sustainable chemical manufacturing. For the synthesis of N-substituted benzamides, including this compound, several innovative techniques have been developed.

Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. niscair.res.inmdpi.com The direct heating of reactants under microwave conditions can dramatically reduce reaction times from hours to minutes and increase product yields. niscair.res.inthieme-connect.comnih.gov For the synthesis of this compound, this would typically involve the reaction of 4-chlorobenzoyl chloride with isopropylamine (B41738). The reactants are mixed, potentially with a solid support or catalyst, and irradiated in a microwave reactor. This method is noted for its high efficiency, cleaner reaction profiles, and ease of operation. niscair.res.innih.gov The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in minute quantities has also been reported for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions, presenting a highly efficient and green protocol. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. ijariie.com Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures. ijariie.com This technique has been successfully applied to amide synthesis, accelerating the reaction between carboxylic acids and amines. thieme-connect.comresearchgate.net For instance, the synthesis of amides from carboxylic acids and isocyanides in methanol (B129727) is significantly accelerated under ultrasound, with high yields achieved in short reaction times at room temperature. ijariie.com This approach could be adapted for the reaction between 4-chlorobenzoic acid and an isopropyl isocyanide precursor or, more directly, with isopropylamine, potentially in an aqueous or eco-friendly solvent system. mdpi.com

Hydrothermal Synthesis: Direct synthesis of amides from carboxylic acids and amines can also be achieved under hydrothermal conditions (e.g., 250 °C and 40 bar). researchgate.net This non-mineral-catalyzed pathway involves the direct condensation of the reactants in water, yielding the amide with water as the only byproduct. researchgate.netcatalyticamidation.info This method is particularly attractive for its simplicity and environmental friendliness, as it eliminates the need for coupling agents or solvent extraction. researchgate.net

The table below summarizes a comparative overview of these green synthetic strategies.

Synthetic Strategy Energy Source Typical Medium Key Advantages Relevant Findings
Microwave-AssistedMicrowave IrradiationSolvent-FreeRapid reaction times, high yields, high atom efficiency, reduced pollution. niscair.res.inCan be used for N-substituted benzamides from acid chlorides and amines with excellent selectivity. niscair.res.in Catalytic amounts of CAN can facilitate direct reaction from carboxylic acids. nih.gov
Ultrasound-AssistedUltrasound WavesAqueous/Green SolventsReduced reaction times, improved yields, mild reaction conditions (room temp). thieme-connect.comijariie.comAccelerates amide coupling, accommodating a range of functional groups. thieme-connect.comresearchgate.net
Hydrothermal SynthesisConventional HeatingWaterNo catalyst or coupling agents required, water is the only byproduct, high yields. researchgate.netFeasible for direct condensation of carboxylic acids and amines; reaction is pH-dependent. researchgate.net

Exploration of Precursor Chemistry and Convergent Synthesis

Synthesis from 4-Chlorobenzoic Acid and Isopropylamine

The most convergent synthetic route to this compound is the direct or activated reaction between 4-chlorobenzoic acid and isopropylamine.

Activation of 4-Chlorobenzoic Acid: Direct amidation between a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt and requires high temperatures or catalytic activation. researchgate.netcatalyticamidation.info Therefore, the carboxylic acid group of 4-chlorobenzoic acid is typically activated first. A common laboratory and industrial method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is achieved by treating 4-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. catalyticamidation.infonih.gov

The resulting 4-chlorobenzoyl chloride is a highly reactive electrophile. It readily reacts with isopropylamine, a nucleophile, in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, affording this compound in high yield. google.comresearchgate.net

Direct Coupling Methods: Alternatively, modern coupling reagents can facilitate the direct reaction between 4-chlorobenzoic acid and isopropylamine without isolating the acyl chloride intermediate. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. thieme-connect.com

The table below outlines typical reaction conditions for these precursor-based syntheses.

Precursor 1 Precursor 2 Coupling/Activation Method Typical Solvent Product Yield
4-Chlorobenzoic AcidIsopropylamineThionyl Chloride (to form acid chloride), then amine addition with base. nih.govresearchgate.netChloroform, DichloromethaneHigh (e.g., 87% reported for a similar benzamide). researchgate.net
4-Chlorobenzoic AcidIsopropylamineEDC/HOBt coupling agents. thieme-connect.comDMF, DCMGood to Excellent (e.g., >90% reported for similar couplings). thieme-connect.com
4-Chlorobenzoyl ChlorideIsopropylamineDirect reaction, often with a base. niscair.res.ingoogle.comPyridine, Methylene ChlorideHigh (e.g., 95% reported for a similar reaction). google.com

Stereoselective Synthesis

The structure of this compound itself is achiral. However, the principles of stereoselective synthesis become relevant if chiral precursors are used. For example, if a chiral derivative of isopropylamine, such as (S)- or (R)-1-amino-1-phenylethane, were used in place of isopropylamine, the resulting amide product would be chiral.

Furthermore, the synthesis of chiral analogs, such as (S)-4-Chloro-N-(1-hydroxypropan-2-yl)benzamide, has been documented. vibrantpharma.com This highlights that the standard amidation methodologies are compatible with chiral amines. The key to a stereoselective synthesis in this context is to start with an enantiomerically pure amine precursor. The amide-forming reaction itself, whether proceeding through an acid chloride or a coupled intermediate, does not typically affect the stereocenter on the amine component, thus preserving its stereochemical integrity in the final product.

Reaction Mechanism Elucidation for Key Synthetic Steps

The fundamental reaction for the synthesis of this compound is nucleophilic acyl substitution. The mechanism varies slightly depending on the activation method used for the 4-chlorobenzoic acid.

When 4-chlorobenzoyl chloride is used as the electrophile, the reaction with isopropylamine proceeds via a straightforward nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond. This is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.

Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of isopropylamine or an added base (like triethylamine), to yield the final neutral this compound and an ammonium salt byproduct.

In syntheses that use coupling reagents like carbodiimides (e.g., EDC), the mechanism involves the in-situ activation of the carboxylic acid. acs.org

Activation: The carboxylic acid (4-chlorobenzoic acid) adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: Isopropylamine then attacks the carbonyl carbon of this activated intermediate.

Rearrangement and Product Formation: A rearrangement occurs, leading to the formation of the amide bond and a urea (B33335) byproduct, which is typically stable and can be separated from the desired product.

Mechanistic studies using techniques like DFT calculations have provided deeper insights into catalytic amidation reactions, suggesting that for some catalysts, pathways involving dimeric catalyst-acid complexes can be significantly lower in energy than previously proposed mechanisms. catalyticamidation.info For direct hydrothermal synthesis, the proposed mechanism involves a condensation reaction between the neutral amine and the neutral carboxylic acid, a process that is inhibited at very high or low pH. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

No experimental mass spectra were found for 4-chloro-N-propan-2-ylbenzamide. Therefore, the determination of its molecular weight and the analysis of its fragmentation patterns under mass spectrometric conditions could not be performed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

A search of scientific databases yielded no specific High-Resolution Mass Spectrometry (HRMS) data for this compound. While the molecular formula is known to be C₁₀H₁₂ClNO, chemnet.com published studies detailing the use of HRMS to confirm its elemental composition were not found.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is no available Tandem Mass Spectrometry (MS/MS) data for this compound in the reviewed literature. MS/MS studies are crucial for determining the fragmentation pathways and confirming the connectivity of atoms within a molecule, but such an analysis for this specific compound has not been published.

X-ray Crystallography and Single-Crystal Diffraction Studies

No records of X-ray crystallography or single-crystal diffraction studies for this compound were located. This type of analysis is essential for definitively determining the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Geometry and Conformational Preferences

Without X-ray crystallography data, the precise molecular geometry, including bond lengths, bond angles, and the conformational preferences of the propan-2-yl group relative to the benzamide (B126) core for this compound, remains undetermined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Information regarding the crystal packing and the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking for this compound, is unavailable as no crystallographic studies have been reported.

Polymorphism and Solid-State Phase Transitions

There is no information in the scientific literature concerning the existence of polymorphs or any studies on the solid-state phase transitions of this compound.

Computational Chemistry and Theoretical Modeling of 4 Chloro N Propan 2 Ylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular properties of benzamide (B126) derivatives. While specific studies on 4-chloro-N-propan-2-ylbenzamide are not extensively documented, a wealth of information from related compounds allows for a detailed theoretical characterization.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For benzamide derivatives, DFT calculations, often employing the B3LYP functional with various basis sets, provide insights into their optimized geometry, bond lengths, and bond angles.

In similar structures, such as other substituted benzamides, the planarity of the benzamide group is a key feature. However, the presence of substituents on the nitrogen atom, like the propan-2-yl group in this case, can induce torsional strain, leading to a non-planar conformation. The degree of this torsion is influenced by the steric hindrance and electronic interactions between the substituent and the benzoyl group.

Theoretical calculations on related benzamides have shown that the amide group can be twisted with respect to the phenyl ring. For instance, in N-substituted benzamides, the torsional angle between the carbonyl group and the phenyl ring can vary significantly. This has a direct impact on the molecule's electronic properties and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable tool in structural elucidation. For this compound, theoretical calculations would predict distinct signals for the aromatic protons and carbons, as well as for the propan-2-yl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the amide group. The signals for the isopropyl group would be characteristic, with a methine (CH) proton and two equivalent methyl (CH3) groups.

Vibrational Frequencies: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical vibrational analysis can predict the frequencies of characteristic stretching and bending modes. For this compound, key predicted vibrational frequencies would include the N-H and C=O stretching vibrations of the amide group, the C-Cl stretching of the chlorophenyl ring, and various vibrations associated with the propan-2-yl group. Comparison of calculated and experimental IR spectra of related molecules has shown good agreement, aiding in the assignment of spectral bands.

Below is a table summarizing the expected key vibrational frequencies for this compound based on data from similar compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AmideN-H Stretch3200-3400
AmideC=O Stretch1630-1680
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1400-1600
AlkylC-H Stretch2850-2970
HaloalkaneC-Cl Stretch600-800

Molecular Orbital Analysis (HOMO-LUMO, Charge Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Analysis: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. In benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often distributed over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide insights into the atomic charges and the nature of intramolecular interactions. In this compound, the oxygen and nitrogen atoms of the amide group, as well as the chlorine atom, are expected to carry partial negative charges due to their high electronegativity, while the carbonyl carbon and the protons are expected to have partial positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of a molecule with its physicochemical properties. For this compound, QSPR models can be developed to predict various attributes such as solubility, lipophilicity (logP), and metabolic stability. These models are built upon a set of known data for structurally related compounds, from which mathematical relationships are derived.

The process involves the calculation of a wide range of molecular descriptors for a series of benzamide derivatives. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). By employing statistical methods like multiple linear regression or machine learning algorithms, a correlation is established between these descriptors and a specific property of interest.

While specific QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied. For instance, the lipophilicity, often expressed as logP, can be estimated. The presence of the chloro-substituted phenyl group would increase lipophilicity, while the amide and isopropyl groups would have their own contributions. A hypothetical QSPR model would quantify these contributions to provide a predicted logP value.

Table 1: Predicted Physicochemical Properties of Related Benzamides

Compound NameMolecular FormulaPredicted XlogPPredicted Collision Cross Section (CCS) [M+H]+ (Ų)
2-amino-4-chloro-N-propan-2-ylbenzamideC10H13ClN2O2.1146.6

Data for illustrative purposes based on publicly available data for a related compound. uni.lu

Crystal Structure Prediction and Supramolecular Synthon Design

The prediction of the crystal structure of this compound involves determining the most stable arrangement of its molecules in a crystalline lattice. This is a complex computational challenge that considers the molecule's conformational flexibility and the various intermolecular interactions that dictate the crystal packing. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

The amide group in this compound is a key functional group for forming robust supramolecular synthons. A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. For benzamides, the most common and predictable synthon is the N-H···O hydrogen bond, which can lead to the formation of chains or dimers. nih.govnih.gov

In the case of this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This can result in the formation of one-dimensional chains of molecules linked head-to-tail.

Furthermore, the chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl···O or C-Cl···N interactions), which can further stabilize the crystal packing. The design of specific supramolecular architectures can be guided by understanding the preferred geometries and energies of these synthons. Computational methods, such as density functional theory (DFT), can be employed to calculate the interaction energies of different synthons and predict the most likely packing arrangement.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related benzamide structures provides insights into the expected intermolecular interactions. For example, in the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, the molecules are linked by N-H···O hydrogen bonds to form infinite chains. nih.gov Similarly, other substituted benzamides exhibit chain or dimer motifs stabilized by N-H···O hydrogen bonds. nih.govnih.gov

Table 2: Crystallographic Data for a Related Benzamide Derivative

Compound Name4-chloro-N-(2-chlorophenyl)benzamide
Molecular FormulaC13H9Cl2NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7913 (14)
b (Å)4.8078 (6)
c (Å)23.570 (3)
β (°)97.718 (3)
V (ų)1211.8 (3)
Z4

This data is for a related compound, 4-chloro-N-(2-chlorophenyl)benzamide, and serves to illustrate the type of information obtained from crystal structure analysis. nih.gov

Advanced Applications and Specialized Chemical Roles of 4 Chloro N Propan 2 Ylbenzamide

Applications in Materials Science and Engineering

In the realm of materials science, 4-chloro-N-propan-2-ylbenzamide acts as a versatile building block. Its capacity for self-assembly and its potential for chemical modification make it a valuable component in the development of sophisticated organic materials and engineered crystalline structures.

Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials)

While not a direct optoelectronic material itself, this compound possesses a molecular framework that is a relevant starting point for the synthesis of advanced organic materials. The benzamide (B126) structure is a common feature in many functional organic molecules. The chloro- and isopropyl- groups can be chemically altered to tune the electronic properties of the molecule, a key aspect in the design of materials for optoelectronics. The amide linkage, with its inherent N-H and C=O groups, facilitates the formation of strong intermolecular hydrogen bonds. These bonds are critical in dictating the solid-state packing of molecules, which in turn influences their bulk electronic properties and performance in devices. The aromatic ring is a fundamental component of many organic electronic materials, and the chlorine atom can serve as a reactive site for further synthetic transformations to build more complex, conjugated systems that can absorb or emit light.

Role in Supramolecular Assemblies and Crystal Engineering

The molecular structure of this compound is highly conducive to the formation of supramolecular assemblies, which are large, ordered structures formed through non-covalent interactions. The amide group is a key player, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This duality allows molecules of this compound to link together through N-H···O hydrogen bonds, forming one-dimensional chains. These chains can be further interconnected by weaker C-H···O interactions, creating more complex, higher-dimensional networks. This predictable self-assembly is a fundamental principle of crystal engineering, a field focused on designing crystalline materials with tailored physical and chemical properties. The ability to control the arrangement of molecules in a crystal allows for the fine-tuning of properties like solubility, melting point, and even optical characteristics.

Analytical Chemistry Standards and Reagents

The stability and well-characterized nature of this compound lend it to important applications in analytical chemistry, both as a reference material for instrument calibration and as a starting material in chemical synthesis.

Calibration Standard in Chromatographic Methods

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), accurate quantification of substances relies on the use of chemical standards. This compound, due to its stability and purity, can be used as a calibration standard. Its well-defined molecular weight and structure allow it to serve as a benchmark against which unknown quantities of similar compounds can be measured. For it to be an effective standard, its signal in the chromatogram should be distinct from the other components in a mixture. Its moderate polarity makes it suitable for analysis by a range of chromatographic methods.

Reagent in Chemical Transformations

The chemical reactivity of this compound makes it a useful reagent in the synthesis of other compounds. The chlorine atom attached to the benzene (B151609) ring can be replaced through various chemical reactions, opening up pathways to a diverse array of substituted benzamides. The amide bond can also be broken down (hydrolyzed) under acidic or basic conditions to produce 4-chlorobenzoic acid and propan-2-amine.

Co-crystallization and Salt Formation for Solid-State Properties

A significant advanced application of this compound is in the field of co-crystallization. This technique involves crystallizing two or more different molecules together in a fixed ratio to create a new crystalline solid with unique properties.

The propensity of this compound to form predictable hydrogen bonds makes it an excellent candidate for forming co-crystals. nih.gov By combining it with other molecules, known as "coformers," its solid-state properties like solubility, stability, and melting point can be systematically modified. nih.gov For example, co-crystals can be formed between this compound and dicarboxylic acids. In such cases, the amide group of the benzamide can form strong hydrogen bonds with the carboxylic acid groups of the coformer, creating a new, stable crystal lattice. The study of these co-crystals provides valuable insights into the fundamental principles of intermolecular interactions and how they can be manipulated to engineer materials with desired characteristics. nih.gov

Interactive Data Table: Properties Relevant to Advanced Applications

PropertyRelevance to Application
Hydrogen Bond Donor/Acceptor Crucial for forming supramolecular assemblies and co-crystals.
Chemical Reactivity Allows for its use as a precursor and reagent in chemical synthesis.
Molecular Weight & Stability Makes it suitable as a calibration standard in analytical chemistry.
Aromatic Ring System Provides a core structure for the development of advanced organic materials.

Design and Synthesis of Co-crystals with Other Small Molecules

The design and synthesis of co-crystals represent a significant area of research in materials science and pharmaceuticals, aiming to modify the physical properties of a compound without altering its chemical structure. While specific studies on this compound co-crystals are not widely published, extensive research into its parent analogue, 4-chlorobenzamide (B146232), provides a strong model for its potential behavior.

Researchers have successfully formed co-crystals of 4-chlorobenzamide with various dicarboxylic acids, such as oxalic acid and sebacic acid. rsc.org The primary interaction driving the formation of these multi-component crystals is the hydrogen bond. A common and predictable structural motif observed is a trimer unit where the acid molecule is linked between two benzamide molecules (base-acid-base). rsc.org These trimers then link together through further hydrogen bonds to create extended, tape-like structures. rsc.org The goal of such research is often to engineer specific, robust crystalline frameworks. rsc.org Studies have examined how the substitution of a chloro group with a methyl group affects the resulting crystal structure, finding that the tendency to form similar structures (isostructuralism) is higher when close contacts between chlorine atoms are avoided. rsc.org This principle of using co-formers to create novel crystalline phases with tailored architectures is a key strategy in crystal engineering. mdpi.comresearchgate.net

Analogue CompoundCo-former MoleculeObserved Structural MotifReference
4-chlorobenzamideOxalic AcidBase-Acid-Base Trimer Unit forming infinite tapes via hydrogen bonds. rsc.org
4-chlorobenzamideSebacic AcidBase-Acid-Base Trimer Unit forming infinite tapes via hydrogen bonds. rsc.org

Impact on Dissolution Properties (in non-biological media)

Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including intermediates like this compound. This involves developing processes that are more efficient, produce less waste, and use less hazardous materials.

Role as an Intermediate in Atom-Economical Syntheses

This compound serves as an intermediate in the synthesis of more complex molecules. The concept of atom economy, a core principle of green chemistry, is a measure of how efficiently atoms from the reactants are incorporated into the final product. Traditional methods for creating N-substituted benzamides, such as reacting a benzoyl chloride with an amine, often suffer from poor atom economy because they generate stoichiometric byproducts (like HCl) that must be neutralized and disposed of. nih.gov

Investigation of Environmental Fate in Non-Biological Systems (e.g., Abiotic Degradation)

Understanding the environmental fate of a chemical compound involves studying the degradation processes that occur without the involvement of biological organisms, known as abiotic degradation. The two most significant abiotic pathways in non-biological systems like surface water are hydrolysis and photolysis. researchgate.net

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The susceptibility of this compound to hydrolysis would primarily concern the amide bond. Generally, amide bonds are relatively stable to hydrolysis at neutral pH but can be cleaved under acidic or, more typically, basic conditions. nih.gov The rate of this degradation process is highly dependent on both pH and temperature. researchgate.netnih.gov Studies on other agrochemicals show that hydrolysis is often a base-catalyzed reaction that follows first-order kinetics. nih.gov

Photolysis is the degradation of a molecule caused by the absorption of light energy. For photolysis to occur, a molecule must contain a chromophore—a part of the molecule that can absorb light at relevant wavelengths, such as the UV radiation present in sunlight. The chlorobenzene (B131634) moiety in this compound acts as a chromophore. Direct photolysis has been shown to be a major degradation pathway for many herbicides in sunlit natural waters. nih.gov The half-life of a compound undergoing photolysis can vary significantly based on water characteristics. For example, the photodegradation of the herbicide benzobicyclon (B1666587) hydrolysate was found to accelerate dramatically as the salinity of the water increased. lsu.edu Therefore, it is expected that direct photolysis could be a significant abiotic degradation pathway for this compound in the environment.

Future Directions and Emerging Research Avenues for 4 Chloro N Propan 2 Ylbenzamide Studies

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Table 1: Application of AI/ML in the Study of 4-chloro-N-propan-2-ylbenzamide

AI/ML Application Description Potential Impact on Research
Property Prediction Using deep learning to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govresearchgate.net Reduces the need for expensive and time-consuming late-stage experiments by flagging potentially problematic candidates early. optibrium.com
Generative Design Employing generative models to design novel derivatives with enhanced synthetic accessibility and desired characteristics. optibrium.com Expands the chemical diversity around the core scaffold, increasing the chances of discovering compounds with superior properties.
Reaction Prediction Applying machine learning to predict the outcomes of unknown or novel chemical reactions. nih.gov Optimizes synthetic routes and helps in the discovery of new chemical transformations for the molecule.

| Virtual Screening | Utilizing ML-augmented virtual screening to identify potential biological targets for this compound. nih.gov | Accelerates the process of hypothesis generation for new therapeutic applications. |

Development of Novel High-Throughput Synthetic Methodologies

The synthesis of N-alkyl amides has been a major focus in organic chemistry due to their prevalence in biologically active molecules. rsc.org Future research on this compound will benefit from the development of high-throughput synthetic methods that allow for the rapid creation of a library of analogues. This is crucial for systematic structure-activity relationship (SAR) studies. nih.gov

Recent advances in catalysis offer promising tools. For example, cobalt nanoparticle-catalyzed N-alkylation of benzamides with a wide range of alcohols provides a highly efficient and chemoselective method. nih.gov This "hydrogen autotransfer" or "borrowing hydrogen" methodology is attractive because it uses readily available alcohols as alkylating agents and generates water as the only byproduct, aligning with the principles of green chemistry. nih.govresearchgate.net Applying such catalytic systems could allow for the efficient variation of the N-substituent of the benzamide (B126).

Furthermore, novel tandem reactions, such as the iridium-catalyzed direct synthesis of N-alkylated amides from nitriles, aldoximes, and alcohols, present a highly atom-efficient route. rsc.org Exploring these modern catalytic approaches would enable the creation of a diverse set of derivatives of this compound for screening in various applications.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond established synthetic routes, future research should delve into unconventional reactivity patterns to unlock novel chemical transformations of this compound. The inherent stability of the amide bond and the specific electronic nature of the chlorinated aromatic ring provide a unique playground for chemical innovation.

One emerging area is the direct, transition-metal-free functionalization of benzamides. For instance, recent studies have shown the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by a simple base like lithium diisopropylamide (LDA). researchgate.net Investigating similar deprotonative strategies on the N-isopropyl group or other positions of this compound could lead to new, previously inaccessible derivatives.

The chloro-substituent itself is a handle for various transformations. While nucleophilic aromatic substitution is a classic approach, exploring modern cross-coupling reactions catalyzed by transition metals could be a fruitful avenue. Moreover, investigating the photochemical reactivity of the molecule could reveal new reaction pathways, potentially leading to novel scaffolds. The study of how the amide group directs reactivity at other positions on the benzene (B151609) ring (ortho, meta, para) under various catalytic conditions remains an area ripe for exploration.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis and transformations of this compound, the adoption of advanced spectroscopic probes for real-time, in-situ reaction monitoring is essential. Process Analytical Technology (PAT) tools, such as Raman and UV/Visible spectroscopy, offer a non-invasive window into a reaction as it happens, eliminating the need for traditional sampling and offline analysis. endress.commdpi.com

Raman spectroscopy is particularly powerful as it provides detailed chemical and structural information and can be used to measure multiple components simultaneously. vtt.fi An immersion probe can be placed directly into the reaction vessel to monitor the consumption of reactants, the formation of intermediates, and the appearance of the final product in real-time. endress.comvtt.fi This continuous stream of data allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. endress.com

Fluorescence spectroscopy also holds potential. Some benzamide derivatives have been developed as fluorescent probes that are sensitive to their local environment, such as polarity. nih.gov It is conceivable that this compound or its derivatives could be designed to have intrinsic fluorescence, which could be used to monitor reaction progress or study its interaction with other molecules. rsc.org

Table 2: Comparison of Spectroscopic Probes for Reaction Monitoring

Spectroscopic Technique Principle Advantages for Synthesis Monitoring Limitations
Raman Spectroscopy Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. vtt.fi High chemical specificity, non-destructive, compatible with solids, liquids, and gases, can be used with fiber-optic probes for in-situ measurements. endress.comvtt.fi Can be affected by fluorescence from the sample, weaker signal than IR. vtt.fi
UV/Visible Spectroscopy Measures the absorption of ultraviolet or visible light by molecules with chromophores. mdpi.com Simple, low-cost equipment, suitable for monitoring concentrations of specific components in real-time. mdpi.com Lacks detailed structural information, less selective in complex mixtures. mdpi.com
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. Provides rich structural information, highly sensitive to functional groups like C=O in amides. Water absorption can be a significant interference, requiring specialized probes (e.g., ATR-FTIR).

| Fluorescence Spectroscopy | Measures light emission from a molecule after it has absorbed light. rsc.org | Extremely high sensitivity, provides information about the probe's local environment. nih.govrsc.org | The molecule must be fluorescent or be derivatized with a fluorescent tag. |

Niche Applications in Catalysis or Chemical Sensors

The unique structure of this compound suggests potential for its use in niche applications beyond its current scope, particularly in catalysis and chemical sensing.

In catalysis, the amide and chloro- functionalities could act as coordinating ligands for metal centers. By synthesizing derivatives with additional donor atoms, new chiral ligands could be developed. The N-isopropyl group provides a specific steric environment that could influence the selectivity of catalytic reactions. For example, benzamide derivatives have been used as chiral solvating agents to discriminate between enantiomers in NMR spectroscopy, highlighting their potential to participate in stereoselective molecular recognition events. acs.org

In the realm of chemical sensors, the benzamide scaffold has been successfully employed to create chemosensors. For example, N-nitrophenyl benzamide derivatives have been developed as colorimetric sensors for the highly selective detection of cyanide ions in aqueous solutions. documentsdelivered.comresearchgate.net The sensing mechanism relies on the strong affinity of cyanide for the amide's carbonyl carbon. documentsdelivered.comresearchgate.net Future research could explore whether this compound can be similarly modified to act as a selective sensor for other anions, cations, or neutral molecules of environmental or biological importance. The electronic properties of the molecule, tuned by the chloro-substituent, could be harnessed to produce a measurable optical or electrochemical signal upon binding to a target analyte.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.